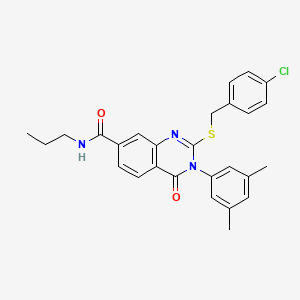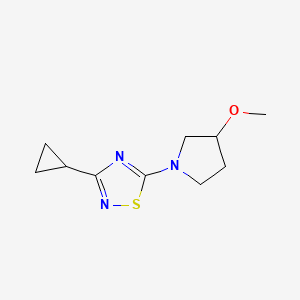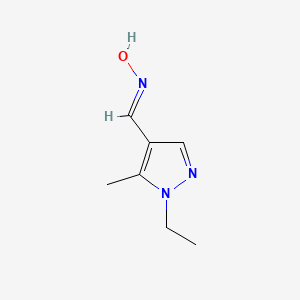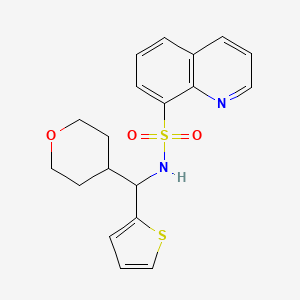
3,3'-Dimethyl-4'-fluorobutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Dimethyl-4'-fluorobutyrophenone, also known as DFB, is a chemical compound that belongs to the family of aryl ketones. It is widely used in the field of scientific research due to its unique properties and applications.
Mecanismo De Acción
3,3'-Dimethyl-4'-fluorobutyrophenone acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins play a critical role in inflammation and pain. By inhibiting the production of prostaglandins, 3,3'-Dimethyl-4'-fluorobutyrophenone can reduce inflammation and pain.
Biochemical and Physiological Effects:
3,3'-Dimethyl-4'-fluorobutyrophenone has been shown to have various biochemical and physiological effects. In animal studies, 3,3'-Dimethyl-4'-fluorobutyrophenone has been shown to reduce inflammation and pain. It has also been shown to have anticonvulsant and anxiolytic effects. 3,3'-Dimethyl-4'-fluorobutyrophenone has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-Dimethyl-4'-fluorobutyrophenone has several advantages for lab experiments. It is a readily available and relatively inexpensive compound. It is also stable under normal laboratory conditions. However, 3,3'-Dimethyl-4'-fluorobutyrophenone has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3,3'-Dimethyl-4'-fluorobutyrophenone is also relatively toxic and should be handled with care.
Direcciones Futuras
3,3'-Dimethyl-4'-fluorobutyrophenone has several potential future directions for scientific research. One potential direction is the development of 3,3'-Dimethyl-4'-fluorobutyrophenone-based drugs for the treatment of inflammation and pain. Another potential direction is the development of 3,3'-Dimethyl-4'-fluorobutyrophenone-based drugs for the treatment of neurodegenerative diseases. Additionally, 3,3'-Dimethyl-4'-fluorobutyrophenone could be used as a starting material for the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 3,3'-Dimethyl-4'-fluorobutyrophenone is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3,3'-Dimethyl-4'-fluorobutyrophenone has the potential to be used in the development of new drugs and organic compounds with potential applications in various fields.
Métodos De Síntesis
3,3'-Dimethyl-4'-fluorobutyrophenone can be synthesized through various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with 3,3-dimethyl-4-fluorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 3,3'-Dimethyl-4'-fluorobutyrophenone as a white crystalline solid.
Aplicaciones Científicas De Investigación
3,3'-Dimethyl-4'-fluorobutyrophenone is widely used in scientific research for its unique properties and applications. It is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 3,3'-Dimethyl-4'-fluorobutyrophenone is also used as a reagent in the analysis of organic compounds, such as the determination of the purity of organic compounds.
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINMLOYFAGUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)
![4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B2613183.png)



![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)